molecular formula C5H6BrN3O2 B2940749 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole CAS No. 292826-77-8

5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B2940749
CAS No.: 292826-77-8
M. Wt: 220.026
InChI Key: QGPJCJIRUXPYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-1-methyl-4-nitro-1H-pyrazole is a heterocyclic organic compound with a bromomethyl group at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-4-nitro-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

    Reduction: Formation of 5-(aminomethyl)-1-methyl-4-nitro-1H-pyrazole.

    Oxidation: Formation of 5-(bromomethyl)-1-carboxy-4-nitro-1H-pyrazole.

Scientific Research Applications

5-(Bromomethyl)-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Potential use in the design and synthesis of bioactive compounds, including antimicrobial and anticancer agents.

    Materials Science: Utilized in the preparation of functional materials, such as polymers and dyes, due to its reactive bromomethyl group.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-1-methyl-4-nitro-1H-pyrazole: Similar structure with a chloromethyl group instead of a bromomethyl group.

    5-(Hydroxymethyl)-1-methyl-4-nitro-1H-pyrazole: Similar structure with a hydroxymethyl group instead of a bromomethyl group.

    5-(Aminomethyl)-1-methyl-4-nitro-1H-pyrazole: Similar structure with an aminomethyl group instead of a bromomethyl group.

Uniqueness

5-(Bromomethyl)-1-methyl-4-nitro-1H-pyrazole is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or hydroxymethyl groups

Properties

IUPAC Name

5-(bromomethyl)-1-methyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-8-4(2-6)5(3-7-8)9(10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPJCJIRUXPYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reaction of 5-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole (80 mg, 0.54 mmol) with LiBr according to general procedure B gave 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole (70 mg, 70%) as a white crystalline solid, m.p. 71-73° C. 1H NMR (CDCl3, 400 MHz) δ 8.08 (s, 1H), 4.82 (s, 2H), 3.95 (s, 3H). Analysis found: C, 27.76; H, 3.08; N, 18.99. C5H6BrN3O2.0.02hexane requires: C, 27.73; H, 2.86; N, 18.95. HRMS (FAB+) found: 219.97223, 221.97012 (M+1), calcd. for C5H279/81BrN3O2: 219.97216, 221.97012.
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.